![molecular formula C28H30N2O6 B11165141 N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11165141.png)
N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that features a combination of chromenyl and indolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multiple steps, starting from the preparation of the chromenyl and indolyl intermediates. The chromenyl intermediate can be synthesized through the reaction of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with a suitable acylating agent under controlled conditions . The indolyl intermediate is prepared by reacting indole with a suitable halogenated compound . These intermediates are then coupled using a condensation reaction to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indolyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID: Similar in structure but with different substituents on the chromenyl or indolyl moieties.
Indole derivatives: Compounds with similar indolyl structures but different functional groups.
Chromenyl derivatives: Compounds with similar chromenyl structures but different functional groups.
Uniqueness
The uniqueness of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID lies in its combination of chromenyl and indolyl moieties, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C28H30N2O6 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S)-2-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C28H30N2O6/c1-4-5-8-18-14-25(31)36-26-16(2)24(12-11-21(18)26)35-17(3)27(32)30-23(28(33)34)13-19-15-29-22-10-7-6-9-20(19)22/h6-7,9-12,14-15,17,23,29H,4-5,8,13H2,1-3H3,(H,30,32)(H,33,34)/t17?,23-/m0/s1 |
InChI Key |
MYVZFRIIUFAZIR-VXLWULRPSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.